![molecular formula C18H19N3O2S3 B513544 1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine CAS No. 940992-74-5](/img/structure/B513544.png)
1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine” is a complex organic molecule that contains several functional groups including a thiazole ring, a thiophene ring, a sulfonyl group, and a piperazine ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiophenes are five-membered aromatic rings where one methine group is replaced by a sulfur atom . Sulfonyl groups are functional groups with the structure R-S(=O)2-R’, where R and R’ are organic groups . Piperazine is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups . The thiazole and thiophene rings are aromatic and planar . The sulfonyl group is likely to be in a trigonal planar geometry around the sulfur atom . The piperazine ring is likely to adopt a chair conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the specific atoms present would all influence its properties .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activity
This compound and its derivatives have been explored for their antimicrobial properties. A study by Abdelhamid et al. (2010) synthesized compounds from hydrazonoyl halides and 3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. These compounds were tested against various microorganisms, demonstrating significant antimicrobial activity (Abdelhamid et al., 2010). Additionally, Foks et al. (2004) discussed the synthesis of phenylpiperazine derivatives showing tuberculostatic activity, highlighting the potential of these structures in combating tuberculosis (Foks et al., 2004).
Anticancer Evaluation
The anticancer potential of di- and trifunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent, has been studied within the international scientific program “NCI-60 Human Tumor Cell Lines Screen”. These studies provide valuable insights into the compound's efficacy against various cancer cell lines, indicating promising anticancer activities (Turov, 2020).
Antimicrobial Properties of Derivatives
New derivatives showing potent antimicrobial activity against specific bacteria strains have been synthesized and tested. Yeromina et al. (2019) discussed the antimicrobial activity of N-(R-phenyl)-3-(4-methyl1-piperazinyl)-1,3-thiazole-2(3H)imine derivatives against sulfate-reducing bacteria, indicating their potent antimicrobial properties (Yeromina et al., 2019).
Synthesis and Characterization of Novel Derivatives
Efforts have been made to synthesize and characterize novel derivatives incorporating the thiazole moiety for potential anticancer applications. Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating the pyrazole moiety, which were evaluated as anticancer agents against breast carcinoma cell lines, demonstrating a concentration-dependent cellular growth inhibitory effect (Gomha et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-4-[5-(4-phenylpiperazin-1-yl)sulfonylthiophen-2-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S3/c1-14-19-16(13-24-14)17-7-8-18(25-17)26(22,23)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZHHHUJZZWJLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[5-(2-Methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-4-phenylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

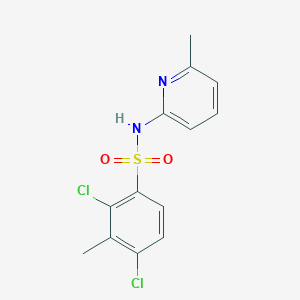
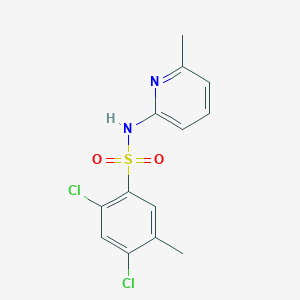
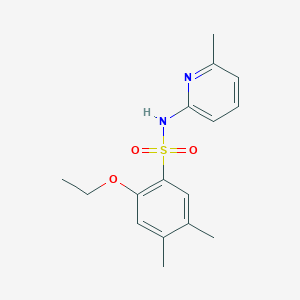
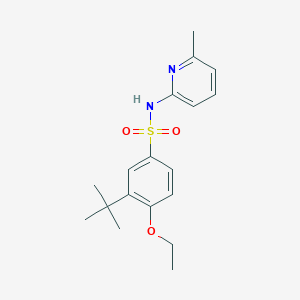
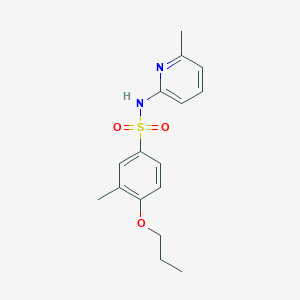
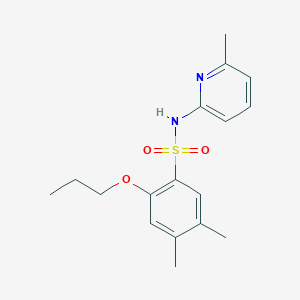
![1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513493.png)
![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513495.png)
![1-[(3-Isopropyl-4-propoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513496.png)
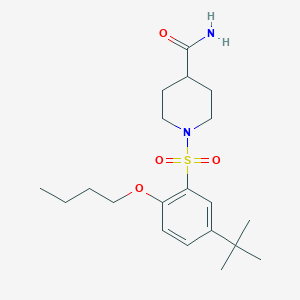
![1-[(2-Butoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513498.png)
![1-[(2-Butoxy-5-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513500.png)
![1-(3,4-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B513503.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B513504.png)